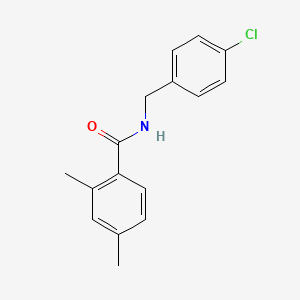![molecular formula C16H15ClN2O3 B5889423 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)
4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as CMH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in the regulation of gene expression, and their dysregulation has been linked to the development of cancer. By inhibiting HDACs, 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide promotes the acetylation of histones, leading to changes in gene expression that ultimately result in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has also been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is its high yield in the synthesis process, making it an easily accessible compound for research purposes. Additionally, its specificity for HDAC inhibition makes it a valuable tool for studying the role of HDACs in various biological processes. However, one limitation of 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide. One area of interest is the development of more potent analogs of 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide that can be used in cancer therapy. Additionally, further studies on the anti-inflammatory properties of 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide may lead to the development of new treatments for inflammatory diseases. Finally, the role of HDACs in various biological processes is still not fully understood, and continued research on 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide may provide valuable insights into their function.
Conclusion:
In conclusion, 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is a synthetic compound with potential applications in cancer research and inflammation therapy. Its specificity for HDAC inhibition makes it a valuable tool for studying the role of HDACs in various biological processes. While there are limitations to its effectiveness, continued research on 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide and its analogs may lead to the development of new treatments for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The yield of the synthesis process is typically high, making 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide an easily accessible compound for research purposes.
Aplicaciones Científicas De Investigación
4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide works by inducing cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-2-11(3-9-14)10-15(20)18-19-16(21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWYFFOWHVAVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5889344.png)



![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5889377.png)

![3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5889392.png)

![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)


![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)
